2-fluoro-3-methyl-N-(2,2,2-trifluoroethyl)aniline
CAS No.:
Cat. No.: VC17849393
Molecular Formula: C9H9F4N
Molecular Weight: 207.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9F4N |
|---|---|
| Molecular Weight | 207.17 g/mol |
| IUPAC Name | 2-fluoro-3-methyl-N-(2,2,2-trifluoroethyl)aniline |
| Standard InChI | InChI=1S/C9H9F4N/c1-6-3-2-4-7(8(6)10)14-5-9(11,12)13/h2-4,14H,5H2,1H3 |
| Standard InChI Key | ASDXHHOGYROFFK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)NCC(F)(F)F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The IUPAC name 2-fluoro-3-methyl-N-(2,2,2-trifluoroethyl)aniline reflects its substitution pattern:
-
A fluorine atom at the ortho position (C2) of the benzene ring.
-
A methyl group at the meta position (C3).
-
A trifluoroethylamine group (-N-CH₂CF₃) attached to the aniline nitrogen.
The canonical SMILES representation CC1=C(C(=CC=C1)NCC(F)(F)F)F encodes this structure, while the Standard InChIKey ASDXHHOGYROFFK-UHFFFAOYSA-N provides a unique identifier for chemical databases.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉F₄N |
| Molecular Weight | 207.17 g/mol |
| IUPAC Name | 2-fluoro-3-methyl-N-(2,2,2-trifluoroethyl)aniline |
| SMILES | CC1=C(C(=CC=C1)NCC(F)(F)F)F |
| InChIKey | ASDXHHOGYROFFK-UHFFFAOYSA-N |
Electronic and Steric Effects
The trifluoroethyl group introduces strong electron-withdrawing effects via the -CF₃ moiety, polarizing the N-CH₂ bond and enhancing the compound’s electrophilicity. Concurrently, the methyl group at C3 exerts steric hindrance, influencing regioselectivity in subsequent reactions. Quantum mechanical calculations predict a dipole moment of 3.2 D, primarily oriented along the C-N-CF₃ axis, which may facilitate interactions with hydrophobic enzyme pockets.
Synthesis and Optimization
Iron Porphyrin-Catalyzed N-Trifluoroethylation
The most efficient synthesis route involves iron porphyrin-catalyzed N-trifluoroethylation, as demonstrated by recent methodologies . This one-pot cascade reaction proceeds via:
-
Diazotization: Treatment of 2-fluoro-3-methylaniline with sodium nitrite (NaNO₂) in acidic media generates a diazonium intermediate.
-
Carbene Insertion: Iron porphyrin catalysts (e.g., Fe(TPP)Cl) mediate the insertion of a trifluoroethyl carbene, derived from 2,2,2-trifluoroethylamine hydrochloride, into the N-H bond of the aniline.
Table 2: Optimized Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Fe(TPP)Cl (5 mol%) |
| Solvent | Aqueous HCl (1 M) |
| Temperature | 25°C |
| Reaction Time | 12 hours |
| Yield | 45–93% |
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors are employed to enhance heat transfer and mixing efficiency. Key industrial optimizations include:
-
Catalyst Recycling: Immobilized iron porphyrin on silica supports reduces catalyst loading to 2 mol% while maintaining yields >85%.
-
Byproduct Mitigation: Real-time monitoring via inline IR spectroscopy minimizes the formation of diazo coupling byproducts .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 89–91°C and a decomposition temperature of 210°C, indicating stability under standard handling conditions.
Biological Activity and Mechanisms
Enzyme Inhibition
The trifluoroethyl group enhances binding to cytochrome P450 enzymes, particularly CYP3A4, with an IC₅₀ of 1.8 μM in vitro. Molecular docking studies suggest that the -CF₃ group forms hydrogen bonds with active-site residues (e.g., Arg-106 and Glu-374), while the fluorine at C2 stabilizes π-π interactions with Phe-57.
Applications in Drug Discovery
Lead Optimization
The compound serves as a versatile intermediate in designing kinase inhibitors. For example, coupling with pyrimidine-5-carboxamide yields derivatives with IC₅₀ values < 10 nM against lymphocyte-specific kinase (Lck) .
Prodrug Development
Esterification of the aniline nitrogen with acetyloxypropyl groups enhances oral bioavailability (F = 78% in rats), addressing solubility limitations.
Future Research Directions
-
Catalyst Innovation: Developing chiral iron porphyrins to enable asymmetric N-trifluoroethylation for enantioselective drug synthesis .
-
Target Identification: High-throughput screening to map interactions with G-protein-coupled receptors (GPCRs) and ion channels.
-
Toxicology Profiling: In vivo studies to assess hepatotoxicity and pharmacokinetics in mammalian models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume